molecular formula C17H20ClFN6O B2918349 N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide CAS No. 1795488-39-9

N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide

Cat. No.: B2918349
CAS No.: 1795488-39-9
M. Wt: 378.84
InChI Key: NAGMNZNYWOJTPB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-chloro-4-fluorophenyl group and a 6-(dimethylamino)pyridazine moiety. Piperazine-carboxamides are widely studied for their versatility in drug discovery, serving as intermediates or bioactive agents in CNS, anticancer, and pesticidal applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN6O/c1-23(2)16-10-13(11-20-22-16)24-5-7-25(8-6-24)17(26)21-12-3-4-15(19)14(18)9-12/h3-4,9-11H,5-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGMNZNYWOJTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the pyridazinyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations in Piperazine-Carboxamide Derivatives
Compound Name Substituent Position on Phenyl Heterocyclic Moiety Yield (%) Melting Point (°C) Reference
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide 3-Cl, 4-F 6-(dimethylamino)pyridazin-4-yl
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-F 4-oxo-3,4-dihydroquinazoline 52.2 189.5–192.1
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Cl Ethyl group
N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide 3-Cl 2-methyl-6-propoxypyrimidin-4-yl

Key Observations :

  • Halogen Position : Chloro and fluoro substituents at the 3- and 4-positions (as in the target compound) may enhance lipophilicity and metabolic stability compared to single-halogen analogs like A2 (3-F) .
  • Heterocyclic Diversity: The 6-(dimethylamino)pyridazine group in the target compound differs from quinazoline (A2) or pyrimidine () moieties in analogs.

Structural Conformations and Crystallography

Piperazine rings in carboxamide derivatives typically adopt a chair conformation , as observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (). This conformation stabilizes intermolecular interactions, such as N–H⋯O hydrogen bonds, which enhance crystalline packing and solubility . The target compound likely shares this conformational preference, given its structural similarity.

Pharmacological Implications

Table 2: Bioactive Piperazine-Carboxamide Analogs
Compound Name Target/Application Key Structural Features Reference
KR-37524 (Urotensin-II antagonist) Urotensin-II receptor 3-bromo-4-(piperidin-4-yloxy)benzyl
Afatinib (Kinase inhibitor) EGFR/Her2 kinases Quinazoline core with 3-chloro-4-fluorophenyl
N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide Undisclosed (carbothioamide) Carbothioamide substitution

Key Observations :

  • Carbothioamide vs.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide, also known by its CAS number 1795488-39-9, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex molecular structure that includes a piperazine core and a pyridazine moiety, contributing to its pharmacological potential.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H20ClFN6O
Molecular Weight378.8 g/mol
CAS Number1795488-39-9

Research indicates that this compound acts primarily as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is known for its role in regulating the tumor suppressor p53, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. In a study, this compound demonstrated moderate tumor growth inhibition in xenograft models, suggesting potential as an anticancer agent .

Antitumor Activity

In vivo studies have shown that administering this compound at doses of 100 mg/kg resulted in modest tumor growth inhibition in mouse models. Specifically, it was observed that while the compound effectively activated p53, it induced only limited apoptosis markers such as PARP cleavage and caspase-3 activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. The presence of the chloro and fluoro substituents on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. Additionally, the dimethylamino group contributes to its overall potency by facilitating interactions with target proteins .

Case Studies

  • MDM2 Inhibition Study : A detailed investigation into the compound's ability to inhibit MDM2 involved administering the drug to mice bearing SJSA-1 xenografts. Results indicated only moderate effectiveness in tumor growth reduction despite significant plasma exposure levels .
  • Comparative Analysis with Similar Compounds : Other compounds with similar structures were tested for their MDM2 binding affinity and subsequent effects on cell viability. It was found that modifications such as changing substituents on the piperazine ring could either enhance or diminish biological activity, highlighting the importance of precise structural configurations .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A common approach includes:

  • Step 1: Reacting 3-chloro-4-fluoroaniline with a piperazine-carboxamide precursor under Buchwald-Hartwig coupling conditions (e.g., Pd catalysts, ligands like XPhos) to form the arylpiperazine core .
  • Step 2: Introducing the dimethylaminopyridazine moiety via Suzuki-Miyaura coupling using a boronic ester derivative of pyridazine. Optimized conditions include Na₂CO₃ as a base and DMF as a solvent at 80–100°C .
  • Purification: Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures improves yield (70–85%) and purity (>95%) .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

  • X-ray crystallography resolves the 3D conformation, confirming the piperazine ring’s chair structure and the spatial orientation of substituents .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies key functional groups:
    • Aromatic protons (δ 7.2–8.1 ppm for chlorofluorophenyl and pyridazine rings).
    • Piperazine N–CH₂ signals (δ 3.2–3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ m/z calculated for C₁₈H₂₁ClFN₅O: 378.1443) .

Advanced: How can computational methods guide the design of analogs for structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations (e.g., AutoDock Vina) predict binding interactions with biological targets like kinase domains. Focus on the dimethylamino-pyridazine group’s role in hydrogen bonding .
  • Quantum chemical calculations (DFT, B3LYP/6-31G*) optimize substituent placement to enhance metabolic stability. For example, introducing trifluoromethyl groups increases lipophilicity (logP +0.5) .
  • ADMET prediction tools (e.g., SwissADME) prioritize analogs with balanced solubility (>50 µM) and low CYP450 inhibition risk .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, conflicting IC₅₀ values in kinase inhibition may arise from differences in ATP concentrations .
  • Meta-analysis: Compare datasets using tools like Prism to identify outliers. A 2023 study found that dimethylamino-pyridazine derivatives exhibit pH-dependent activity (optimal at pH 7.4), explaining discrepancies in acidic microenvironments .
  • Orthogonal assays: Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Basic: What methodological approaches improve solubility for in vivo studies?

Answer:

  • Salt formation: Hydrochloride or phosphate salts enhance aqueous solubility (e.g., from 5 µM to 200 µM) .
  • Cosolvent systems: Use 10% DMSO/40% PEG-300 in saline for intravenous formulations .
  • Nanoparticle encapsulation: PLGA-based nanoparticles achieve sustained release (t₁/₂ = 24 h) with 90% encapsulation efficiency .

Advanced: How to model metabolic stability and degradation pathways?

Answer:

  • In vitro microsomal assays (human liver microsomes, HLMs) identify labile sites. The dimethylamino group is prone to N-demethylation (major metabolite: M+14 Da) .
  • LC-MS/MS metabolomics detects oxidative products (e.g., sulfoxides) under CYP3A4/2D6 catalysis .
  • Computational tools (e.g., GLORY) predict sites of metabolism, guiding structural modifications like fluorination to block oxidation .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Solid state: Stable for >2 years at -20°C in amber vials with desiccant. Degradation (<5%) occurs via hydrolysis of the carboxamide bond at high humidity .
  • Solution phase: In DMSO, avoid freeze-thaw cycles (>3 cycles reduce purity by 15%). Use fresh solutions for assays .

Advanced: Which strategies mitigate off-target effects in pharmacological studies?

Answer:

  • Selectivity screening: Profile against panels of 100+ kinases or GPCRs. This compound shows 10-fold selectivity for JAK2 over JAK1 .
  • Proteome-wide profiling (e.g., CETSA) identifies unintended targets. A 2024 study linked off-target PDE4 inhibition to cAMP elevation, requiring structural refinement .
  • Covalent modification: Introduce acrylamide warheads for irreversible binding to reduce dosing frequency and off-target binding .

Basic: How to ensure batch-to-batch consistency in synthesis?

Answer:

  • Quality control (QC): Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with acceptance criteria of >98% purity .
  • In-process monitoring: Track intermediates via FTIR for amine and carbonyl signatures (e.g., 1650 cm⁻¹ for carboxamide) .

Advanced: What computational frameworks optimize reaction yields in scaled-up synthesis?

Answer:

  • Reaction path search algorithms (e.g., AFIR) identify low-energy pathways, reducing side products. For example, optimizing Pd catalyst loading from 5% to 2% maintains yield while cutting costs .
  • Machine learning models (e.g., ChemPLP) predict optimal solvent/base combinations. DMF with K₃PO₄ increases coupling efficiency by 20% vs. DMSO .

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